molecular formula C25H26N4O3S B2709070 N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1210275-91-4

N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2709070
CAS RN: 1210275-91-4
M. Wt: 462.57
InChI Key: GCKWIVNJLLFLEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C25H26N4O3S and its molecular weight is 462.57. The purity is usually 95%.
BenchChem offers high-quality N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives related to the specified compound have been synthesized and tested for their antimicrobial properties. For instance, compounds derived from furan-2-carbohydrazide, featuring structures similar to the specified compound, exhibited activity against various microorganisms, highlighting their potential as antimicrobial agents (Başoğlu et al., 2013).

Anti-inflammatory and Analgesic Properties

Another study focused on the synthesis of novel compounds derived from visnaginone and khellinone, related to the specified compound, demonstrated anti-inflammatory and analgesic activities. These findings suggest the compound's potential utility in treating conditions requiring anti-inflammatory and analgesic interventions (Abu‐Hashem et al., 2020).

Antidepressant and Antianxiety Effects

A series of novel derivatives incorporating elements of the mentioned compound's structure were synthesized and evaluated for their antidepressant and antianxiety activities in animal models. This research points to the therapeutic potential of such compounds in psychiatric disorders (Kumar et al., 2017).

Anti-mycobacterial Activity

The structural motif of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, closely related to the specified compound, was identified as a new chemotype against Mycobacterium tuberculosis. This suggests the compound's relevance in the development of new anti-tubercular agents (Pancholia et al., 2016).

Antiplasmodial Activity

Investigations into N-acylated furazan-3-amine derivatives, which share a structural resemblance with the specified compound, have shown significant activity against Plasmodium falciparum strains. This positions such compounds as potential candidates for malaria treatment (Hermann et al., 2021).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3S/c1-31-19-10-8-18(9-11-19)28-12-14-29(15-13-28)21(22-6-4-16-32-22)17-26-24(30)25-27-20-5-2-3-7-23(20)33-25/h2-11,16,21H,12-15,17H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKWIVNJLLFLEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C3=NC4=CC=CC=C4S3)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide

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